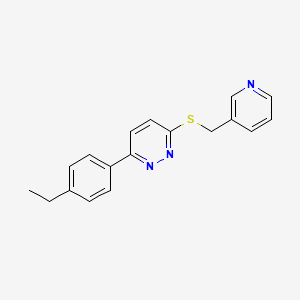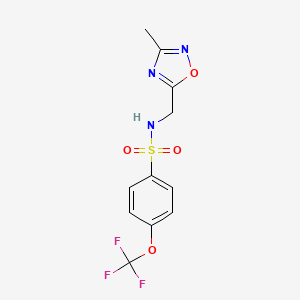
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of enzymes that are involved in the growth and spread of cancer cells.
Wirkmechanismus
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide works by inhibiting the activity of several protein kinases that are involved in the growth and survival of cancer cells. Specifically, it targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are both members of the Tec family of kinases. By blocking the activity of these enzymes, N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has been shown to have other biochemical and physiological effects. It has been demonstrated to inhibit the activation of B cells and T cells, which are involved in the immune response. This suggests that N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide may have potential as an immunomodulatory agent, in addition to its role as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is its potency and specificity for its target kinases. This makes it a valuable tool for studying the role of BTK and ITK in cancer and other diseases. However, one limitation of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is its relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide. One area of interest is the development of combination therapies that incorporate N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide with other drugs that target different signaling pathways. Another area of investigation is the potential use of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide as an immunomodulatory agent in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, and to identify any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(trifluoromethoxy)benzenesulfonamide in the presence of a base to give the desired product, N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has been extensively studied for its potential as a cancer treatment. It has been shown to be effective against various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has demonstrated potent antitumor activity, both as a single agent and in combination with other drugs. Clinical trials are currently underway to evaluate the safety and efficacy of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide in humans.
Eigenschaften
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O4S/c1-7-16-10(21-17-7)6-15-22(18,19)9-4-2-8(3-5-9)20-11(12,13)14/h2-5,15H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGUKLUDALDHCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

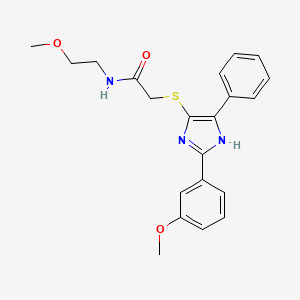

![1-[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2417707.png)
![2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2417709.png)
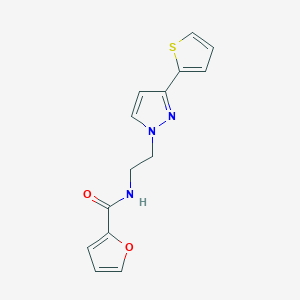
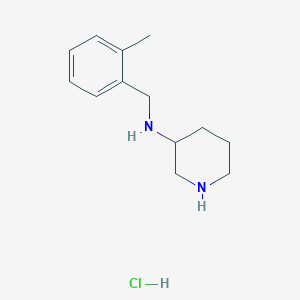
![[2-(2-Ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2417715.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2417716.png)


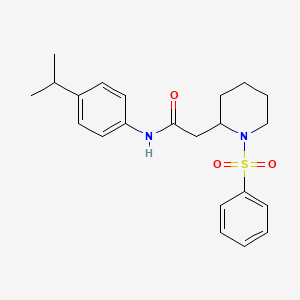
![N-mesityl-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2417721.png)
![N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline](/img/structure/B2417725.png)
